molecular formula C15H8Cl2F2O3 B5838194 2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate

2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate

Cat. No. B5838194
M. Wt: 345.1 g/mol
InChI Key: PNGITVFRAAWATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate, also known as DCFBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate is believed to exert its effects by inhibiting the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine can improve cognitive function and may also have neuroprotective effects. 2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is involved in programmed cell death.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate has been shown to have various biochemical and physiological effects. In addition to its effects on acetylcholinesterase activity and induction of apoptosis in cancer cells, it has also been shown to have antioxidant properties. This antioxidant activity may be responsible for its neuroprotective effects and its potential role in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate has several advantages for use in lab experiments, including its high yield and purity, its well-defined mechanism of action, and its potential applications in various areas of research. However, one limitation of using 2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate in lab experiments is that it may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are several future directions for research on 2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate. One area of interest is its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a therapeutic agent in the treatment of cancer. Further research is also needed to determine the safety and efficacy of 2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate in vivo, as well as its potential applications in other areas of research.

Synthesis Methods

2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate can be synthesized using various methods, including the reaction of 2,6-difluorobenzoic acid with 3,4-dichlorophenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3,4-dichlorophenylacetic acid with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The yield of 2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate using these methods is generally high, and the purity can be improved by recrystallization.

Scientific Research Applications

2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate has been used in various scientific research applications, including studies on the role of oxidative stress in aging and neurodegenerative diseases. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. 2-(3,4-dichlorophenyl)-2-oxoethyl 2,6-difluorobenzoate has also been used in studies on the treatment of cancer, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F2O3/c16-9-5-4-8(6-10(9)17)13(20)7-22-15(21)14-11(18)2-1-3-12(14)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGITVFRAAWATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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